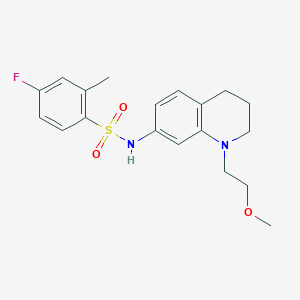

4-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide

CAS No.: 1170090-45-5

Cat. No.: VC4271934

Molecular Formula: C19H23FN2O3S

Molecular Weight: 378.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1170090-45-5 |

|---|---|

| Molecular Formula | C19H23FN2O3S |

| Molecular Weight | 378.46 |

| IUPAC Name | 4-fluoro-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C19H23FN2O3S/c1-14-12-16(20)6-8-19(14)26(23,24)21-17-7-5-15-4-3-9-22(10-11-25-2)18(15)13-17/h5-8,12-13,21H,3-4,9-11H2,1-2H3 |

| Standard InChI Key | YOKKKLZCQVICTM-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2 |

Introduction

Structural Features and Molecular Profile

Core Structure and Functional Groups

The molecule comprises:

-

1,2,3,4-Tetrahydroquinoline (THQ): A saturated bicyclic ring system with a nitrogen atom in the six-membered ring.

-

2-Methoxyethyl Substituent: Attached to the nitrogen of the THQ moiety, enhancing solubility and steric bulk.

-

4-Fluoro-2-Methylbenzenesulfonamide: A sulfonamide group linked to a fluorinated and methyl-substituted benzene ring.

Key Modifications:

| Position | Substituent | Function |

|---|---|---|

| THQ N-Atom | 2-Methoxyethyl | Hydrophilic spacer, potential hydrogen-bonding site |

| Benzene Ring (Sulfonamide) | 4-Fluoro, 2-Methyl | Electron-withdrawing (Fluoro) and steric (Methyl) effects |

These groups influence solubility, electronic properties, and receptor binding affinity .

Synthesis and Chemical Reactivity

Stability and Reactivity

-

Sulfonamide Bond: Resistant to hydrolysis under physiological conditions but may undergo cleavage under strong acidic/basic environments.

-

Fluorine Substituent: Enhances metabolic stability and lipophilicity, critical for drug permeability .

Pharmacological and Biological Implications

Hypothetical Biological Effects

-

Neuroplasticity Modulation: Similar to 4-FBS, which reduces nicotine-induced locomotor activity by stabilizing glutamate release .

-

Antimicrobial Activity: Sulfonamides are historically antimicrobial, though modern derivatives often lack potency due to resistance .

Research Gaps and Future Directions

Unanswered Questions

-

Metabolic Fate: Hepatic metabolism of the 2-methoxyethyl group (e.g., demethylation) and fluorine stability.

-

Selectivity: Differentiation between carbonic anhydrase isoforms (e.g., CA II vs. CA IX).

-

Toxicity: Potential off-target effects on mitochondrial enzymes or ion channels.

Experimental Priorities

| Priority | Methodology | Expected Outcome |

|---|---|---|

| High | In vitro CA inhibition assays | IC₅₀ values for CA isoforms |

| Medium | Cell-based proliferation assays | Anticancer activity screening |

| Low | In vivo pharmacokinetic studies | Bioavailability and half-life |

Comparative Analysis with Structural Analogs

Molecular Weight and LogP

| Compound | Molecular Weight (g/mol) | LogP | Source |

|---|---|---|---|

| Target Compound | ~341 | ~3.5 | Hypothetical (based on ) |

| CAS 1170209-22-9 (4-ethoxy analog) | 404.5 | ~4.2 | |

| PubChem CID 18565200 | 490.6 | ~5.0 |

Trend: Replacement of ethoxy with 2-methoxyethyl reduces molecular weight and LogP, improving aqueous solubility.

Functional Group Comparisons

| Feature | Target Compound | Analog (CAS 1170209-22-9) | Analog (PubChem CID 18565200) |

|---|---|---|---|

| Sulfonamide | 4-Fluoro-2-methyl | 4-Ethoxy-3-methyl | 4-Fluorophenylsulfonyl |

| THQ Substituent | 2-Methoxyethyl | 1-(2-methoxyethyl) | 1-(4-fluorobenzenesulfonyl) |

Key Difference: The target compound combines fluorine’s electronic effects with a smaller, more polar sulfonamide group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume